

In vivo delivery of Vps34-IN-4 using PEG300 and Tween80 formulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vps34-IN-4

Cat. No.: B560415

[Get Quote](#)

Application Notes and Protocols for In Vivo Delivery of Vps34-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vps34-IN-4 is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.[1][2][3] Vps34 is a key regulator of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][2] By producing phosphatidylinositol 3-phosphate (PtdIns3P), Vps34 initiates the formation of autophagosomes. It is also involved in endocytic sorting. Vps34 primarily exists in two distinct complexes: Complex I, containing ATG14L, which is crucial for autophagy initiation, and Complex II, with UVRAG, which functions in endosomal trafficking.[4] Inhibition of Vps34 provides a powerful tool to study the roles of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases.

These application notes provide detailed protocols for the in vivo delivery of **Vps34-IN-4** using a formulation based on polyethylene glycol 300 (PEG300) and Tween 80. This vehicle is designed to enhance the solubility and oral bioavailability of hydrophobic small molecule inhibitors like **Vps34-IN-4**.

Data Presentation

In Vitro Potency and Selectivity of Vps34-IN-4

Target	IC50 (nM)	Assay Type
Vps34	25	Biochemical Assay
PI3K α	>10,000	Biochemical Assay
PI3K β	>10,000	Biochemical Assay
PI3K γ	>10,000	Biochemical Assay
PI3K δ	>10,000	Biochemical Assay

This table summarizes the in vitro potency and selectivity of **Vps34-IN-4** against various PI3K isoforms.

Pharmacokinetic Properties of Vps34-IN-4 in Mice

Administration Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Oral Bioavailability (%)
Intravenous (i.v.)	2	1030	0.08	580	-
Oral (p.o.)	10	830	0.5	2300	79

This table presents the pharmacokinetic parameters of **Vps34-IN-4** in mice following intravenous and oral administration.

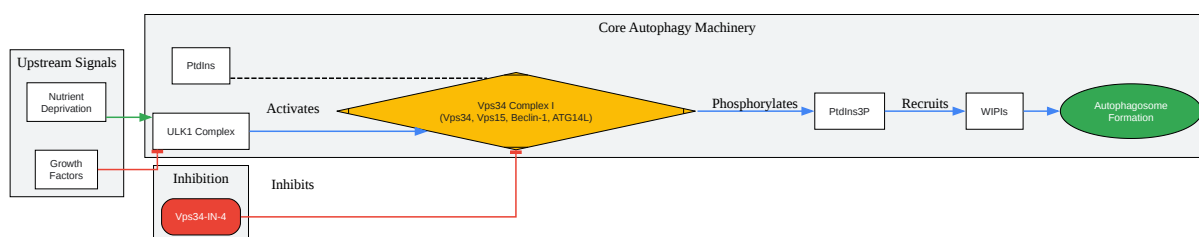
In Vivo Efficacy of Vps34-IN-4

Animal Model	Treatment	Dose (mg/kg)	Effect
Mice	Vps34-IN-4	30	Inhibition of LC3-II turnover, indicating autophagy inhibition

This table summarizes the in vivo efficacy of **Vps34-IN-4** in a mouse model, demonstrating its ability to inhibit autophagy.

Signaling Pathway

The following diagram illustrates the central role of Vps34 in the autophagy signaling pathway and the point of inhibition by **Vps34-IN-4**.



[Click to download full resolution via product page](#)

Vps34 signaling pathway in autophagy.

Experimental Protocols

Formulation of Vps34-IN-4 for In Vivo Administration

This protocol describes the preparation of a **Vps34-IN-4** formulation suitable for oral gavage in mice. The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Materials:

- **Vps34-IN-4** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile

- Tween 80 (Polysorbate 80), sterile
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Prepare a Stock Solution in DMSO:
 - Accurately weigh the required amount of **Vps34-IN-4** powder.
 - Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be applied if necessary.
- Sequential Addition of Solvents:
 - In a sterile tube, add the required volume of the **Vps34-IN-4** stock solution in DMSO.
 - Add PEG300 to the DMSO solution. The volume of PEG300 should be four times the volume of the DMSO stock solution. Vortex thoroughly until the solution is homogeneous.
 - Add Tween 80 to the mixture. The volume of Tween 80 should be half the volume of the DMSO stock solution. Vortex again to ensure the surfactant is evenly dispersed.
 - Slowly add sterile saline to the mixture while vortexing. The volume of saline should be 4.5 times the volume of the DMSO stock solution. Continuous mixing during this step is crucial to prevent precipitation.
- Final Formulation:
 - The final solution should be clear and free of any precipitate. If any cloudiness is observed, gentle warming and/or sonication can be used to aid dissolution.

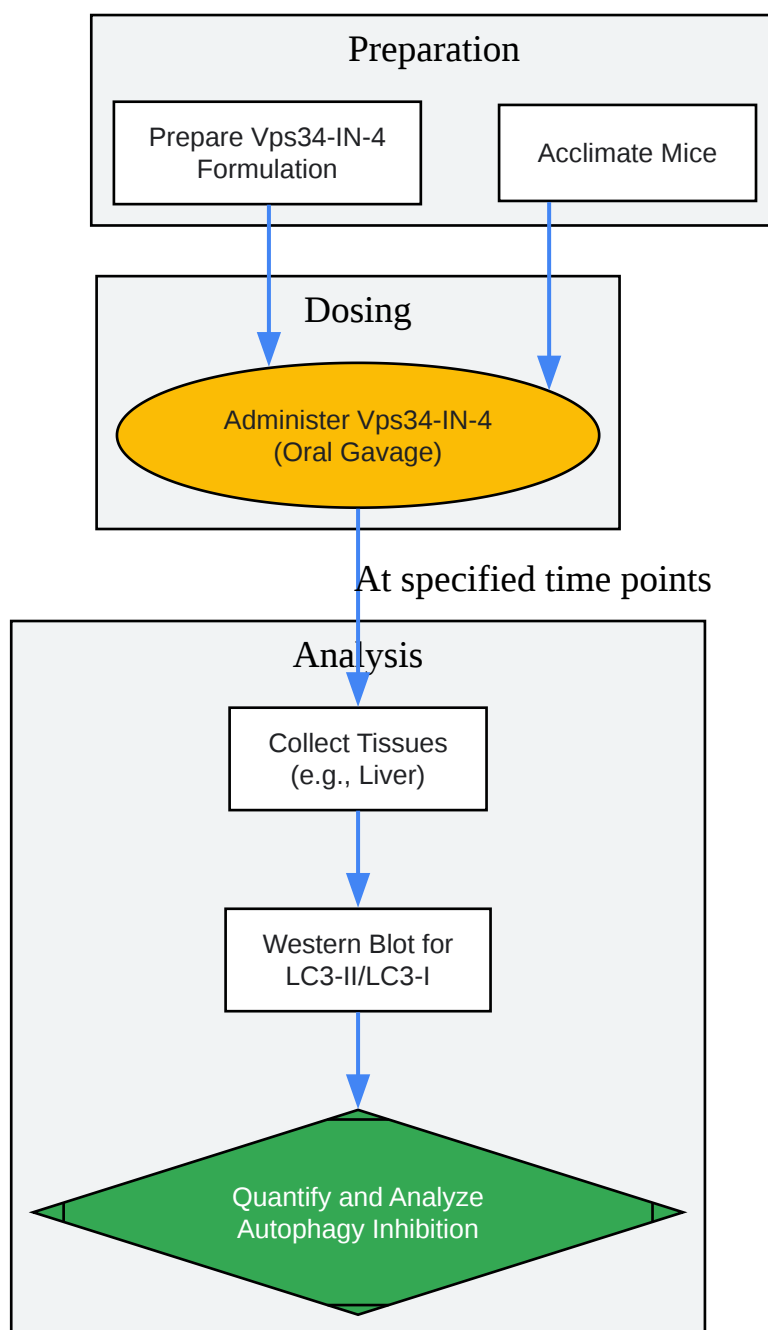
- The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Example Calculation for a 1 mL Final Formulation at 2.5 mg/mL:

- Start with 100 μ L of a 25 mg/mL **Vps34-IN-4** stock in DMSO.
- Add 400 μ L of PEG300 and vortex.
- Add 50 μ L of Tween 80 and vortex.
- Slowly add 450 μ L of sterile saline while vortexing to a final volume of 1 mL.

In Vivo Dosing and Efficacy Study Workflow

The following diagram outlines the experimental workflow for assessing the in vivo efficacy of **Vps34-IN-4**.



[Click to download full resolution via product page](#)

Workflow for in vivo efficacy study.

Protocol for Oral Gavage Administration:

- Animal Handling:

- Handle mice gently to minimize stress.
- Weigh each mouse to determine the correct dosing volume.
- Dosing:
 - Administer the prepared **Vps34-IN-4** formulation via oral gavage using a suitable gavage needle.
 - The dosing volume should be calculated based on the animal's weight (e.g., 10 mL/kg).
- Monitoring:
 - Monitor the animals for any adverse reactions following administration.
- Tissue Collection and Analysis:
 - At predetermined time points after dosing, euthanize the mice and collect relevant tissues (e.g., liver).
 - Prepare tissue lysates and perform Western blot analysis to assess the levels of LC3-II and LC3-I, which are markers of autophagy. An increase in the LC3-II/LC3-I ratio is indicative of autophagy inhibition.

Conclusion

Vps34-IN-4 is a valuable research tool for investigating the role of autophagy in health and disease. The provided protocols for its in vivo delivery using a PEG300 and Tween 80 formulation offer a reliable method for achieving good oral bioavailability and enabling the study of its pharmacological effects in animal models. Researchers should optimize dosing and treatment schedules based on their specific experimental needs and animal models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potent, Selective, and Orally Bioavailable Inhibitors of VPS34 Provide Chemical Tools to Modulate Autophagy in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent, Selective, and Orally Bioavailable Inhibitors of VPS34 Provide Chemical Tools to Modulate Autophagy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In vivo delivery of Vps34-IN-4 using PEG300 and Tween80 formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560415#in-vivo-delivery-of-vps34-in-4-using-peg300-and-tween80-formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com